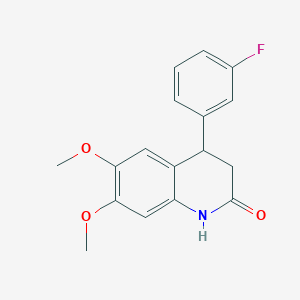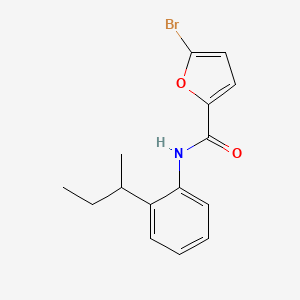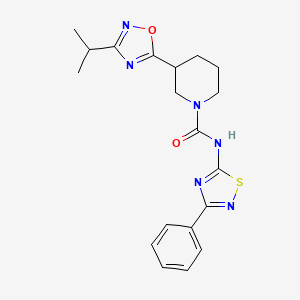
4-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
概要
説明
The compound is a quinolinone derivative, which is a class of compounds known for their wide range of biological activities . Quinolinones often serve as key structures in various pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on their functional groups . For instance, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the quinolinone moiety might participate in reactions typical of carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . These properties might include solubility, melting point, boiling point, and spectral properties .科学的研究の応用
Synthesis and Biological Activity
Compounds related to "4-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone" have been explored for their anti-inflammatory, antimicrobial, and neuroleptic properties. For instance, derivatives of 4(1H)-quinazolinones were synthesized and evaluated for anti-inflammatory activity, demonstrating optimal potency with the presence of a halogen atom preferred for activity (Ozaki et al., 1985). Similarly, novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs have been developed as potential antimicrobial agents, showing remarkable in vitro antimicrobial potency (Desai et al., 2013). Additionally, 4(1H)-quinolinone derivatives have been investigated as neuroleptic agents, with some compounds demonstrating potent anti-methamphetamine and anti-epinephrine activities (Banno et al., 1988).
Chemical Sensors and Fluorescence Labeling
Quinolinone derivatives have been utilized as chemical sensors and for fluorescence labeling. For example, a study on a quinazolinone derivative explored its use as a fluoroionophore for Fe(3+) sensitive optochemical sensors, highlighting its potential for detecting iron ions in various samples (Zhang et al., 2007). Another research focused on the development of fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography, showcasing the selective and highly sensitive detection capabilities of these compounds (Yamaguchi et al., 1985).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor applications of quinolinone derivatives have been extensively studied. A novel hybrid approach involving fluorine-containing quinazolinones and thiazolidinone motifs showed significant antimicrobial activity, highlighting their potential as new antimicrobial agents (Desai et al., 2013). Furthermore, certain quinolinone derivatives have been identified for their potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonist properties, suggesting their use in the treatment of pain and potentially other conditions (Kawai et al., 2007).
作用機序
Safety and Hazards
将来の方向性
The future research directions for similar compounds often involve exploring their potential biological activities and optimizing their properties for specific applications . This might involve synthesizing new derivatives, testing their activities in biological systems, and studying their interactions with biological targets .
特性
IUPAC Name |
4-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-21-15-7-13-12(10-4-3-5-11(18)6-10)8-17(20)19-14(13)9-16(15)22-2/h3-7,9,12H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKVDZTLFAROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S*,6R*)-6-(aminocarbonyl)cyclohex-3-en-1-yl]-4-(4-chlorophenoxy)piperidine-4-carboxamide](/img/structure/B4056696.png)
![4-methyl-N-(2-{[(2-methylphenyl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B4056702.png)
![N-[(1-adamantylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4056728.png)

![1-[4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4056742.png)


![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]propan-1-amine](/img/structure/B4056759.png)
![1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4056764.png)
![6,7-dimethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4056768.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4056778.png)

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide](/img/structure/B4056782.png)
